![molecular formula C9H9BrFNO2S B1415491 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine CAS No. 1857034-74-2](/img/structure/B1415491.png)
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine
Overview
Description
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine, also known as 4-bromo-3-fluorobenzenesulfonyl azetidine, is a sulfur-containing heterocyclic compound used in organic synthesis. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. It is also used in the synthesis of other heterocyclic compounds and as an intermediate in the synthesis of organic compounds.
Scientific Research Applications
Synthesis of New Antibiotics
A prominent application of azetidine derivatives, like 1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine, is in the synthesis of new antibiotics. For instance, Ikee et al. (2008) synthesized a series of 3-sulfenylazetidine derivatives, which showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones (Ikee et al., 2008).
Building Blocks for Piperidines Synthesis
Azetidine derivatives also play a crucial role as building blocks in the synthesis of piperidines. Mollet et al. (2012) demonstrated the use of cis-2-(2-Bromo-1,1-dimethylethyl)azetidines, synthesized from beta-lactams, for the synthesis of stereodefined piperidines (Mollet et al., 2012).
Development of Novel Fluoroquinolones
Azetidine derivatives are instrumental in developing novel fluoroquinolones, offering improved antibacterial properties. Ikee et al. (2007) introduced azetidine derivatives into the C7 position of a quinolone nucleus, leading to fluoroquinolones with superior antibacterial activity against MRSA (Ikee et al., 2007).
Synthesis of Functionalized Azetidines
Functionalized azetidines, which are vital in medicinal chemistry, can be synthesized using azetidine derivatives. Stankovic et al. (2013) showed the synthesis of various functionalized 3-ethylazetidines using 3-bromo-3-ethylazetidines as precursors (Stankovic et al., 2013).
Dopamine Antagonist Development
Azetidine derivatives are used in synthesizing compounds with dopaminergic antagonist properties. Metkar et al. (2013) evaluated azetidine derivatives for their potential as dopaminergic antagonists, discovering compounds with significant affinity for D2 and D4 receptors (Metkar et al., 2013).
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)sulfonylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-8-3-2-7(6-9(8)11)15(13,14)12-4-1-5-12/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVOHTUFERGHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzenesulfonyl)azetidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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